Comparable Overall Survival to Gemcitabine in Advanced Pancreatic Cancer, but with a Distinct Immunological Mechanism
In the PEGASUS-PC Phase II/III trial (N=153) for advanced pancreatic cancer, Elpamotide + Gemcitabine showed no statistically significant difference in overall survival compared to Placebo + Gemcitabine [1]. The median overall survival (OS) was 8.36 months (95% CI, 7.46–10.18) for the Elpamotide arm and 8.54 months (95% CI, 7.33–10.84) for the placebo arm (HR=0.87, 95% CI 0.486–1.557, p=0.897 by log-rank) [1]. This contrasts with other anti-angiogenic combinations like Gemcitabine + Bevacizumab, which also failed to improve OS in a Phase III trial (5.8 months vs 5.9 months placebo, p=0.95) [2]. The lack of survival benefit for Elpamotide highlights that its value proposition is not superior efficacy over standard chemotherapy but rather its differentiated safety profile and potential in biomarker-defined subgroups.
| Evidence Dimension | Overall Survival in Advanced Pancreatic Cancer |
|---|---|
| Target Compound Data | 8.36 months (95% CI 7.46-10.18) with Elpamotide + Gemcitabine |
| Comparator Or Baseline | 8.54 months (95% CI 7.33-10.84) with Placebo + Gemcitabine; 5.8 months with Gemcitabine + Bevacizumab |
| Quantified Difference | HR=0.87 (95% CI 0.486-1.557) for Elpamotide; p=0.95 for Bevacizumab |
| Conditions | Phase II/III (PEGASUS-PC) and Phase III (CALGB 80303) trials in advanced pancreatic cancer |
Why This Matters
Elpamotide does not improve OS versus gemcitabine, a critical consideration for clinical trial design and benchmarking against other anti-angiogenic agents.
- [1] Yamaue, H., Tsunoda, T., Tani, M., Miyazawa, M., Yamao, K., Mizuno, N., ... & Furuse, J. (2015). Randomized phase II/III clinical trial of elpamotide for patients with advanced pancreatic cancer: PEGASUS-PC Study. Cancer Science, 106(7), 883-890. View Source
- [2] Kindler, H. L., Niedzwiecki, D., Hollis, D., Sutherland, S., Schrag, D., Hurwitz, H., ... & Goldberg, R. M. (2010). Gemcitabine plus bevacizumab compared with gemcitabine plus placebo in patients with advanced pancreatic cancer: Phase III trial of the Cancer and Leukemia Group B (CALGB 80303). Journal of Clinical Oncology, 28(22), 3617-3622. View Source
